1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a piperidine ring and a dioxane ring, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone ethylene acetal: Similar in structure but lacks the carboxylic acid group.
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but different functional groups
Uniqueness
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid is unique due to its combination of a spirocyclic structure and a carboxylic acid group. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c10-7(11)6-1-2-8(5-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
QZCWNFWWBCMOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1C(=O)O)OCCO2 |
Origin of Product |
United States |
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